2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone
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Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone: 4- (2- (4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid , belongs to a class of compounds containing tetrazole moieties. Tetrazoles are bioisosteres of carboxylic acids, which means they can replace carboxyl groups in pharmacological molecules. These substitutions enhance lipophilicity, bioavailability, and reduce negative effects .
Preparation Methods
The synthetic route for this compound involves the following steps:
Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol: Start with 4-hydroxybenzonitrile and react it with sodium azide to form the tetrazole ring.
Etherification: The tetrazole phenol is then reacted with 2-chloroethyl ethyl ether to introduce the ethyl group.
Arylation: The resulting compound is coupled with 4-methoxyphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl moiety.
Acidification: Finally, the ester group is hydrolyzed to obtain the target compound.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution Reactions: It can participate in substitution reactions, especially at the tetrazole ring.
Common Reagents: Reagents like sodium azide, palladium catalysts, and boronic acids are commonly used.
Major Products: The major product is the target compound itself.
Scientific Research Applications
Antibacterial: Investigate its antibacterial properties against various pathogens.
Anticancer: Explore its potential as an anticancer agent.
Antitubercular: Given the link between tuberculosis and cancer, study its effects on both diseases.
Other Biological Properties: Investigate anti-inflammatory, antifungal, antimalarial, and antiviral activities.
Mechanism of Action
Molecular Targets: Identify specific enzymes or receptors affected by the compound.
Pathways Involved: Understand how it modulates cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other tetrazole-containing compounds.
Similar Compounds: Explore related structures, such as 4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid and related derivatives.
Biological Activity
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is C23H26N6O2 with a molecular weight of 418.5 g/mol. Its structure includes a tetrazole ring, which is known for various pharmacological activities, and a piperidine moiety that enhances its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C23H26N6O2 |
Molecular Weight | 418.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1574537-60-2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the tetrazole and phenoxy groups allows for non-covalent interactions that can modulate the activity of these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for various physiological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research has shown that tetrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Compounds containing phenoxy and tetrazole groups have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Properties
The presence of the tetrazole moiety in related compounds has been associated with antimicrobial effects against a range of pathogens, including bacteria and fungi. This suggests a potential application in developing new antimicrobial agents.
Case Studies
-
Study on Anticancer Effects :
A study investigating the effects of similar tetrazole-containing compounds showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Inflammation Model :
In a model of acute inflammation, the administration of related compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a strong anti-inflammatory effect . -
Antimicrobial Activity :
Research has demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting their potential use as antibiotics .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C21H23N5O2/c1-25-23-21(22-24-25)18-7-9-19(10-8-18)28-15-20(27)26-13-11-17(12-14-26)16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3 |
InChI Key |
TXHHAEWCBGDDAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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